N-(2,5-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of such a compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. Isocyanates, for example, are known to react with water and biological molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Herbicidal Activity
N-(2,5-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives are synthesized and assessed for their herbicidal activity. These compounds exhibit varying levels of activity depending on the substitution at the N-position of the carbamoyl group, with certain derivatives showing promising herbicidal activity against various weeds, alongside excellent crop safety. This highlights their potential in agricultural applications for weed management (Ohno et al., 2004; Ohno et al., 2004).
Nematocidal and Fungicidal Activity
Research into novel structural pyrazole carboxamides, which include derivatives similar to this compound, shows that these compounds exhibit notable nematocidal activity against Meloidogyne incognita, suggesting their utility in combating nematode infestations. Additionally, some derivatives demonstrate weak fungicidal activity, indicating their potential in integrated pest management strategies (Wen Zhao et al., 2017).
Antimicrobial Activity
The antimicrobial properties of 3,5-disubstituted pyrazole-1-carboxamides, akin to the N-(2,5-difluorophenyl) derivative, have been investigated, showing effectiveness against various bacterial and fungal pathogens. This suggests the potential of these compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (E. Sharshira & N. M. Hamada, 2011).
Antifungal and Anticancer Activities
Further studies have revealed that certain pyrazole-4-carboxamide derivatives exhibit significant antifungal and anticancer activities. For example, some compounds demonstrate higher antifungal activity against Botrytis cinerea than boscalid, a commercial fungicide. Additionally, novel pyrazole-1-carboxamide analogues have been synthesized and evaluated for cytotoxicity against breast cancer cell lines, with some showing promising results (Li Qiao et al., 2019; M. Ahsan et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-9-11(17)5-6-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIBGJCVBVFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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